

Application Notes and Protocols for 4-Formyl-N-isopropylbenzamide

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Compound of Interest

Compound Name: 4-Formyl-N-isopropylbenzamide

Cat. No.: B111667

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Introduction

4-Formyl-N-isopropylbenzamide is a versatile bifunctional organic compound that holds significant potential in medicinal chemistry and drug development. Its structure incorporates both an aldehyde and an amide functional group, making it a valuable building block for the synthesis of more complex molecules. The aldehyde moiety can serve as a reactive handle for various chemical transformations, such as reductive amination or the formation of Schiff bases, while the N-isopropylbenzamide core is a feature found in some biologically active compounds. Notably, **4-Formyl-N-isopropylbenzamide** has been identified as a metabolite of the anti-neoplastic agent procarbazine, highlighting its relevance in pharmacological studies.

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, and characterization of **4-Formyl-N-isopropylbenzamide**, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles to ensure reproducibility and high-quality outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Formyl-N-isopropylbenzamide** is provided in the table below.

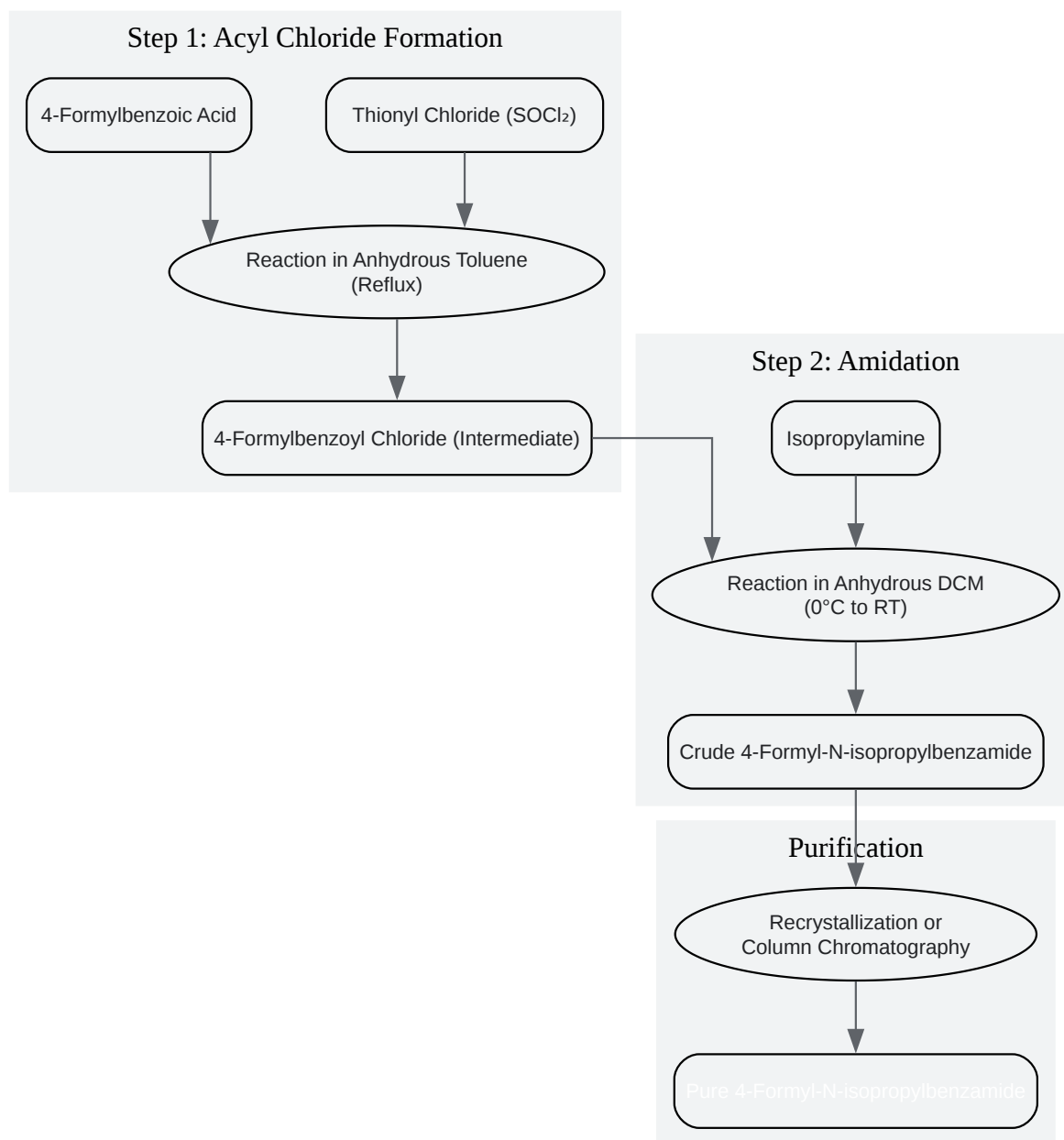
Property	Value	Reference
CAS Number	13255-50-0	
Molecular Formula	C ₁₁ H ₁₃ NO ₂	
Molecular Weight	191.23 g/mol	
Appearance	Solid	
Melting Point	121-123°C	
Boiling Point (Predicted)	367.8 ± 25.0 °C	
Solubility	Slightly soluble in Chloroform and Methanol	

Experimental Protocols

I. Synthesis of 4-Formyl-N-isopropylbenzamide

The synthesis of **4-Formyl-N-isopropylbenzamide** is most reliably achieved through a two-step process involving the activation of the carboxylic acid of 4-formylbenzoic acid, followed by an amidation reaction with isopropylamine. The conversion of the carboxylic acid to an acyl chloride is a common and effective activation strategy that facilitates the subsequent nucleophilic attack by the amine.

Workflow Diagram:



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Caption: Synthetic workflow for **4-Formyl-N-isopropylbenzamide**.

Materials and Reagents:

Reagent	Formula	Molecular Weight (g/mol)	Quantity (per 10 mmol scale)
4-Formylbenzoic acid	C ₈ H ₆ O ₃	150.13	1.50 g (10 mmol, 1.0 eq)
Thionyl chloride	SOCl ₂	118.97	1.43 mL (20 mmol, 2.0 eq)
Isopropylamine	C ₃ H ₉ N	59.11	1.28 mL (15 mmol, 1.5 eq)
Anhydrous Toluene	C ₇ H ₈	-	~20 mL
Anhydrous Dichloromethane (DCM)	CH ₂ Cl ₂	-	~30 mL
Saturated Sodium Bicarbonate Solution	NaHCO ₃ (aq)	-	As needed
Brine (Saturated NaCl solution)	NaCl (aq)	-	As needed
Anhydrous Magnesium Sulfate	MgSO ₄	-	As needed

Step-by-Step Protocol:

Step 1: Formation of 4-Formylbenzoyl Chloride

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzoic acid (1.50 g, 10 mmol).
- Add anhydrous toluene (~20 mL) to the flask.
- Carefully add thionyl chloride (1.43 mL, 20 mmol) to the suspension at room temperature under a nitrogen atmosphere.

- Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO_2 and HCl), which drive the reaction to completion.
- Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride is a yellowish oil or solid and can be used in the next step without further purification.

Step 2: Amidation with Isopropylamine

- In a separate 100 mL round-bottom flask, dissolve isopropylamine (1.28 mL, 15 mmol) in anhydrous dichloromethane (DCM, ~20 mL) under a nitrogen atmosphere.
- Cool the amine solution to 0°C in an ice bath.
- Dissolve the crude 4-formylbenzoyl chloride from Step 1 in anhydrous DCM (~10 mL).
- Slowly add the solution of 4-formylbenzoyl chloride to the cooled amine solution dropwise with constant stirring. An exothermic reaction is expected, and a precipitate (isopropylammonium chloride) may form. Maintain the temperature at 0°C during the addition.
 - Causality: The acyl chloride is highly electrophilic and readily reacts with the nucleophilic amine. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

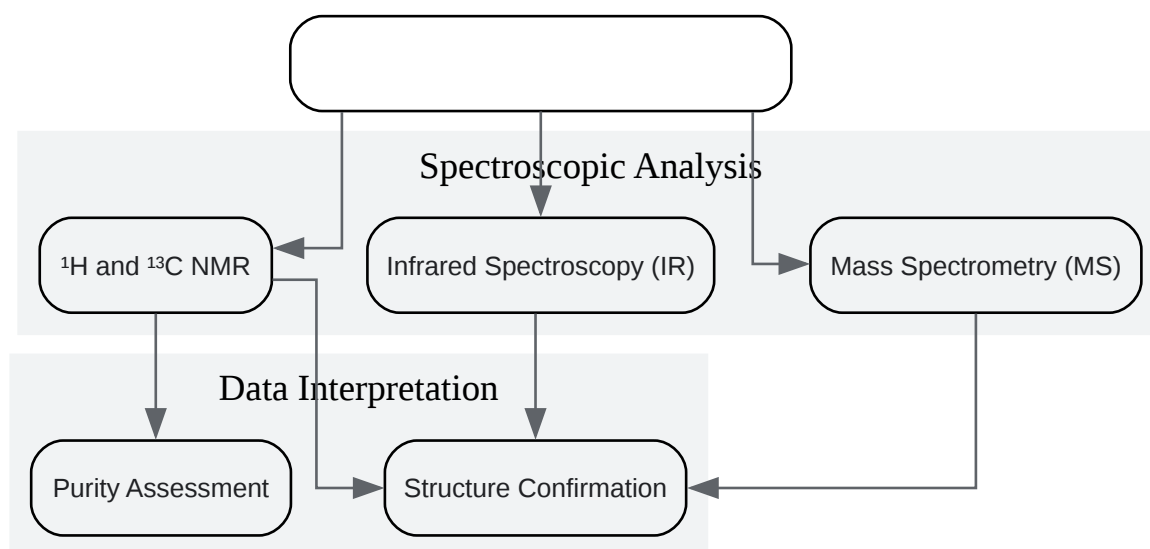
Work-up and Purification:

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
 - Causality: The bicarbonate wash neutralizes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **4-Formyl-N-isopropylbenzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

II. Characterization of 4-Formyl-N-isopropylbenzamide

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are standard analytical techniques and expected results for **4-Formyl-N-isopropylbenzamide**.

Workflow Diagram:



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Caption: Characterization workflow for **4-Formyl-N-isopropylbenzamide**.

Expected Analytical Data:

Technique	Expected Observations
^1H NMR (CDCl_3 , 400 MHz)	δ ~10.1 (s, 1H, -CHO), ~8.0-7.8 (m, 4H, Ar-H), ~6.2 (br s, 1H, -NH), ~4.3 (septet, 1H, -CH(CH_3) $_2$), ~1.3 (d, 6H, -CH(CH_3) $_2$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ ~192 (-CHO), ~166 (-C=O amide), ~140-127 (Ar-C), ~42 (-CH(CH_3) $_2$), ~23 (-CH(CH_3) $_2$)
IR (KBr)	ν ~3300 cm^{-1} (N-H stretch), ~1700 cm^{-1} (C=O stretch, aldehyde), ~1640 cm^{-1} (C=O stretch, amide I), ~1540 cm^{-1} (N-H bend, amide II)
Mass Spectrometry (GC-MS)	m/z 191 $[\text{M}]^+$, with characteristic fragmentation patterns.

Detailed Protocols for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
 - Process the data and compare the chemical shifts, multiplicities, and integration values with the expected data.
- Infrared (IR) Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the purified product with dry KBr powder and pressing it into a thin disk.

- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety Precautions

- Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Isopropylamine is a flammable and corrosive liquid. Handle it in a fume hood and avoid contact with skin and eyes.
- Dichloromethane is a volatile solvent and a suspected carcinogen. Use it in a well-ventilated area and wear appropriate PPE.
- Always consult the Safety Data Sheet (SDS) for each reagent before use.

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